molecular formula C14H14N2O B2415481 4-methyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 63824-98-6

4-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2415481
CAS No.: 63824-98-6
M. Wt: 226.279
InChI Key: DRDAVHQVXASJGL-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, is known to target the vascular endothelial growth factor receptor 1 (vegfr1) in humans . VEGFR1 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is critical in various physiological and pathological processes.

Mode of Action

It’s likely that it interacts with its target protein in a manner similar to other benzanilides , a class of compounds to which it belongs. These compounds typically bind to their target proteins and modulate their activity, leading to downstream effects.

Biochemical Pathways

If it indeed targets vegfr1 like its structurally similar compound, it could potentially affect angiogenesis and other vegfr1-related pathways .

Result of Action

Given its potential target, it might influence the processes of angiogenesis and cellular proliferation, among others .

Preparation Methods

The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with pyridin-4-ylmethanamine under specific reaction conditions. The process generally includes the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

4-methyl-N-(pyridin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-methyl-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-(pyridin-4-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-2-4-13(5-3-11)14(17)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAVHQVXASJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968323
Record name 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-40-1
Record name 4-Methyl-N-[(pyridin-4-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-pyridylmethyl)-p-methylbenzamide was synthesized from p-toluoyl chloride and 4-pryidylmethylamine in the same manner as employed in Example 1 above. The pure product has a melting point 142.7° C., yield of 87.7%. The intermediate product was converted to pure N-(4-piperidinylmethyl)-p-methylbenzamide as previously described (Example 1); melting point 226.6° C., yield 70.7%, and evaluated according to Tables I, II, and III.
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